molecular formula C12H20O2 B1236153 (2E,6Z)-Dodeca-2,6-dienoic acid CAS No. 94088-26-3

(2E,6Z)-Dodeca-2,6-dienoic acid

Cat. No. B1236153
CAS RN: 94088-26-3
M. Wt: 196.29 g/mol
InChI Key: RFHKVLKBWQIQDY-JFEAUALZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-trans,6-cis)-dodeca-2,6-dienoic acid is a dodecadienoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Isolation and Analytical Techniques

(2E,6Z)-Dodeca-2,6-dienoic acid and its derivatives have been studied extensively in the context of isolation from natural sources. High-speed countercurrent chromatography (HSCCC) was effectively used to isolate alkylamides, including dodeca-2E,4E-dienoic acid isobutylamide, from Echinacea angustifolia roots. This process employed a specific solvent system, achieving high purity of the isolated compounds, as confirmed by LC-ESI-MS and NMR data (Lopes-Lutz et al., 2011).

Synthesis and Chemical Analysis

The compound has also been a subject in the synthesis of conjugated dienoic and trienoic esters. A study successfully prepared four stereoisomers of ethyl undeca-2,4-dienoate with high isomeric purity using Pd-catalyzed alkenylation (Negishi coupling). The study highlighted the limitations of other methods in achieving high isomeric purity and proposed a newly devised Pd-catalyzed alkenylation–SG olefination tandem process to achieve high selectivity in synthesizing (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters (Wang et al., 2011).

Medicinal and Biological Applications

Alkylamides derived from (2E,6Z)-Dodeca-2,6-dienoic acid have been examined for their medicinal properties, particularly in the context of Echinacea extracts. A study investigated the effects of these alkylamides on the influenza A-induced secretion of cytokines, chemokines, and PGE₂ from macrophage-like cells. Certain alkylamides, including dodeca-2E,4E-dienoic acid isobutylamide, showed significant suppression of these mediators, indicating potential use in alleviating symptoms associated with influenza A infections (Cech et al., 2010).

Industrial and Pharmacological Aspects

In the realm of industrial applications, dodecanoic acid, a compound structurally related to (2E,6Z)-Dodeca-2,6-dienoic acid, was studied for its potential as a phase-change material for thermal energy storage, highlighting the relevance of such fatty acids in energy-related applications (Desgrosseilliers et al., 2013). Furthermore, the pharmacokinetic and immunomodulatory effects of Echinacea angustifolia lipophilic extract, containing dodeca-2E,4E,8Z,10E/Z-tetraenoic isobutylamides, were studied, showing improved oral bioavailability and modulatory effects on pro-inflammatory cytokines (Dall’Acqua et al., 2015).

properties

CAS RN

94088-26-3

Product Name

(2E,6Z)-Dodeca-2,6-dienoic acid

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

(2E,6Z)-dodeca-2,6-dienoic acid

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,10-11H,2-5,8-9H2,1H3,(H,13,14)/b7-6-,11-10+

InChI Key

RFHKVLKBWQIQDY-JFEAUALZSA-N

Isomeric SMILES

CCCCC/C=C\CC/C=C/C(=O)O

SMILES

CCCCCC=CCCC=CC(=O)O

Canonical SMILES

CCCCCC=CCCC=CC(=O)O

Other CAS RN

94088-26-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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